molecular formula C9H9N3O2S B13538163 2-(1H-Pyrazol-1-yl)benzenesulfonamide

2-(1H-Pyrazol-1-yl)benzenesulfonamide

Cat. No.: B13538163
M. Wt: 223.25 g/mol
InChI Key: NKYLSWYWAZBKIO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-1-yl)benzene-1-sulfonamide typically involves the reaction of 1H-pyrazole with benzene sulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the nucleophilic substitution of the sulfonyl chloride group by the pyrazole ring . The reaction can be represented as follows:

1H-pyrazole+benzene sulfonyl chloride2-(1H-pyrazol-1-yl)benzene-1-sulfonamide\text{1H-pyrazole} + \text{benzene sulfonyl chloride} \rightarrow \text{2-(1H-pyrazol-1-yl)benzene-1-sulfonamide} 1H-pyrazole+benzene sulfonyl chloride→2-(1H-pyrazol-1-yl)benzene-1-sulfonamide

Industrial Production Methods

Industrial production of 2-(1H-pyrazol-1-yl)benzene-1-sulfonamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Properties

Molecular Formula

C9H9N3O2S

Molecular Weight

223.25 g/mol

IUPAC Name

2-pyrazol-1-ylbenzenesulfonamide

InChI

InChI=1S/C9H9N3O2S/c10-15(13,14)9-5-2-1-4-8(9)12-7-3-6-11-12/h1-7H,(H2,10,13,14)

InChI Key

NKYLSWYWAZBKIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C=CC=N2)S(=O)(=O)N

Origin of Product

United States

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